2-Acetyl-3,4,5,6-tetrahydropyridine, also known as 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone, is a heterocyclic organic compound. It is a key aroma compound responsible for the characteristic "mousy" off-flavor found in certain wines and foods. [, , ] This undesirable aroma can significantly impact the quality and consumer acceptance of these products. []
Related Compounds
2-Acetyl-1,4,5,6-tetrahydropyridine
Compound Description: 2-Acetyl-1,4,5,6-tetrahydropyridine is another compound identified as a causative agent for the "mousy" taint in wines. [, , , ] It is also found in hazelnut volatiles and contributes to a caramel aroma. []
Relevance: This compound is structurally very similar to 2-Acetyl-3,4,5,6-tetrahydropyridine, differing only in the position of the double bond within the tetrahydropyridine ring. Both isomers are produced by Brettanomyces yeast and certain Lactobacillus species during wine spoilage, contributing to the undesirable "mousy" off-flavor. [, ] They are also both identified as key odorants in hazelnuts. []
4-Ethylphenol
Compound Description: 4-Ethylphenol is a phenolic compound known to contribute to off-flavors in wine, often described as "mousy", "smoky", "burnt plastic", or "barnyard". []
Relevance: While not structurally similar to 2-Acetyl-3,4,5,6-tetrahydropyridine, 4-ethylphenol is produced by the same spoilage organism, Brettanomyces yeast, and contributes to similar undesirable sensory characteristics in wine. []
4-Ethylguaiacol
Compound Description: Similar to 4-ethylphenol, 4-ethylguaiacol is another phenolic compound produced by Brettanomyces yeast in wine. It also contributes to negative sensory attributes, often described as "mousy", "smoky", "burnt plastic", "barnyard", "horse sweat", "leather", or "wet wool". []
Relevance: Like 4-ethylphenol, 4-ethylguaiacol is not structurally related to 2-Acetyl-3,4,5,6-tetrahydropyridine but is produced by the same spoilage organism (Brettanomyces yeast) and contributes to a similar range of undesirable sensory defects in wine. []
Acetic Acid
Compound Description: Acetic Acid is a simple organic acid that is a byproduct of Brettanomyces yeast metabolism in wine. Elevated levels of acetic acid can contribute to a vinegary off-flavor. []
Relevance: Although structurally dissimilar to 2-Acetyl-3,4,5,6-tetrahydropyridine, acetic acid is relevant because it is another compound produced by Brettanomyces yeast during wine spoilage, highlighting the multifaceted nature of this yeast's impact on wine quality. []
1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone
Compound Description: This compound, along with 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone, constitute the major volatile compounds found in Strobilanthes tonkinensis leaves. []
Relevance: Both 1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone and 2-Acetyl-3,4,5,6-tetrahydropyridine share a tetrahydropyridine ring structure, suggesting a potential biogenetic relationship and common metabolic pathways within the plant. []
1-(1,4,5,6-Tetrahydro-2-pyridyl)-1-propanone
Compound Description: This compound is a major volatile component of Strobilanthes tonkinensis leaves, contributing to its characteristic aroma. []
Relevance: Similar to 1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-propanone, it shares a tetrahydropyridine ring structure with 2-Acetyl-3,4,5,6-tetrahydropyridine, suggesting potential biogenetic links and shared metabolic pathways. []
Ethyl Pipecolinate
Compound Description: Ethyl pipecolinate is a minor volatile compound identified in Strobilanthes tonkinensis leaves. []
Relevance: Although not directly discussed, its presence alongside 2-Acetyl-3,4,5,6-tetrahydropyridine in Strobilanthes tonkinensis suggests a potential biosynthetic relationship or shared metabolic pathways within the plant. []
2-Propionyl-3,4,5,6-tetrahydropyridine and 2-Propionyl-1,4,5,6-tetrahydropyridine
Compound Description: These two compounds are structural analogs of 2-Acetyl-3,4,5,6-tetrahydropyridine, identified as primary aromatic constituents in Niamhom (Strobilanthes nivea Craib) leaves. []
Relevance: These compounds are particularly relevant due to their structural similarity to 2-Acetyl-3,4,5,6-tetrahydropyridine. The only difference lies in the acyl group attached to the tetrahydropyridine ring, with a propionyl group instead of an acetyl group. This close structural resemblance suggests a shared biosynthetic pathway and possibly similar aromatic properties. []
2-Acetyl-1-pyrroline
Compound Description: This compound is a key odorant in raw hazelnuts, imparting a popcorn-like aroma. []
Relevance: While structurally different from 2-Acetyl-3,4,5,6-tetrahydropyridine, 2-acetyl-1-pyrroline is relevant as it highlights the complex mixture of volatile compounds that contribute to the overall aroma profile of hazelnuts, where 2-Acetyl-3,4,5,6-tetrahydropyridine is also a key odorant. []
2-Propionyl-1-pyrroline
Compound Description: This compound is formed during the roasting of hazelnuts, contributing to the pleasant aroma of roasted nuts with a popcorn-like scent. []
n-Propanol
Compound Description: N-propanol is an alcohol that can be metabolized by certain microorganisms. []
Relevance: In the context of the research, n-propanol was used as a substitute for ethanol to understand its role in the formation of 2-Acetyl-3,4,5,6-tetrahydropyridine and its analogs. This substitution led to the production of propionyl analogs of the mousy-smelling compounds, indicating the involvement of the alcohol moiety in their biosynthesis. []
Source and Classification
This compound is part of a broader class of tetrahydropyridine derivatives that have garnered attention for their biological activities, including potential applications in pharmacology. Tetrahydropyridines are known for their roles as pharmacophores in various therapeutic agents, particularly in the treatment of neurological disorders and as muscarinic receptor agonists.
Synthesis Analysis
The synthesis of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone typically involves several steps that may include the formation of the tetrahydropyridine ring followed by the introduction of the ethanone moiety.
General Synthetic Approach:
Formation of Tetrahydropyridine Ring:
A common method involves the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds under acidic or basic conditions.
For instance, using 2-pyridone derivatives and reducing agents can lead to the formation of tetrahydropyridine structures.
Introduction of Ethanone Group:
The introduction of the ethanone group can be achieved through acylation reactions where an acyl chloride or an acid anhydride is reacted with an amine derivative of the tetrahydropyridine.
Reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time are crucial for optimizing yields.
Purification:
The product is typically purified using methods like recrystallization or chromatography to obtain a pure sample for characterization.
Molecular Structure Analysis
The molecular structure of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and X-ray crystallography.
Key Structural Features:
Tetrahydropyridine Ring: The nitrogen atom in the ring contributes to its basicity and can participate in hydrogen bonding.
Ethanone Group: The carbonyl group (C=O) is planar and significantly influences the reactivity and polarity of the molecule.
Bond Angles and Distances: Detailed structural parameters (bond lengths and angles) can be obtained from crystallographic data, which provide insights into molecular geometry and steric interactions.
Chemical Reactions Analysis
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can undergo various chemical reactions typical for ketones and nitrogen-containing heterocycles:
Nucleophilic Addition Reactions: The carbonyl carbon is susceptible to nucleophilic attack by various nucleophiles such as alcohols or amines.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Condensation Reactions: It may also participate in condensation reactions with aldehydes or other carbonyl compounds to form larger heterocyclic structures.
Mechanism of Action
The mechanism of action for 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone largely depends on its interactions with biological targets. Given its structural similarity to known pharmacophores:
Muscarinic Receptor Interaction: This compound may act as a muscarinic receptor agonist similar to other tetrahydropyridine derivatives. Binding studies could reveal its affinity for specific receptor subtypes involved in neurotransmission.
Neuroprotective Effects: Studies suggest that tetrahydropyridine derivatives can modulate cholinergic signaling pathways, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.
Physical and Chemical Properties Analysis
The physical properties of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone include:
Chemical properties include reactivity towards nucleophiles due to the presence of the carbonyl group and potential for tautomerization due to keto-enol equilibrium.
Applications
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone has several applications:
Pharmaceutical Development: Its structural framework is explored for developing new drugs targeting neurological disorders.
Research Tool: It serves as a reference compound in studies investigating muscarinic receptor activity and related pathways.
Properties
CAS Number
27300-27-2
Product Name
1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone
IUPAC Name
1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone
Molecular Formula
C7H11NO
Molecular Weight
125.17 g/mol
InChI
InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3
InChI Key
GNZWXNKZMHJXNU-UHFFFAOYSA-N
SMILES
CC(=O)C1=NCCCC1
Synonyms
2-Acetyl-3,4,5,6-tetrahydropyridine
Canonical SMILES
CC(=O)C1=NCCCC1
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D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992) (+)-neomenthol is a p-menthan-3-ol. (+)-Neomenthol is a natural product found in Minthostachys mollis, Pycnanthemum floridanum, and other organisms with data available.